molecular formula C10H10N4S B8757515 1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine

1-(Benzo[d]thiazol-2-yl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No. B8757515
M. Wt: 218.28 g/mol
InChI Key: QGBFJPSIWJDZOO-UHFFFAOYSA-N
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Patent
US04622401

Procedure details

A mixture of 5.0 g. of β-ethoxypropionitrile, 100 ml. of absolute ethanol, 8.25 g. of 2-hydrazinobenzothiazole and 2.5 g. of 50% w/v choline in methanol is refluxed on a steam bath for 16 hours, then the solvent is removed in vacuo. Water is added and the solid is collected by filtration. The solid is recrystalized twice from ethanol to give 5.75 g. of the product of the Example as grey prisms, m.p. 231.5°-235° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[CH2:4][CH2:5][C:6]#[N:7])C.C(O)C.[NH:11]([C:13]1[S:14][C:15]2[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=2[N:17]=1)[NH2:12].OCC[N+](C)(C)C>CO>[NH2:7][C:6]1[CH2:5][CH2:4][N:11]([C:13]2[S:14][C:15]3[CH:21]=[CH:20][CH:19]=[CH:18][C:16]=3[N:17]=2)[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCCC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C=1SC2=C(N1)C=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC[N+](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 5.0 g
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed on a steam bath for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
Water is added
FILTRATION
Type
FILTRATION
Details
the solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid is recrystalized twice from ethanol
CUSTOM
Type
CUSTOM
Details
to give 5.75 g

Outcomes

Product
Name
Type
Smiles
NC1=NN(CC1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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